molecular formula C47H48OP2 B12912277 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine)

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine)

Cat. No.: B12912277
M. Wt: 690.8 g/mol
InChI Key: QSZAPODIGLZMSW-UHFFFAOYSA-N
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Description

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is a complex organic compound that belongs to the class of aryl-phosphine ligands. These ligands are often used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) typically involves the reaction of a gold complex with the ligand in tetrahydrofuran (THF) under an argon atmosphere. The mixture is stirred for 8 hours, followed by evaporation under vacuum and chromatography on silica gel using a mixture of chloroform and methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as THF and chloroform. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while reduction could produce different phosphine derivatives.

Scientific Research Applications

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) has several scientific research applications, including:

Mechanism of Action

The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.

    Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.

    Bis(diphenylphosphino)methane: A bidentate ligand with applications in catalysis.

Uniqueness

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in stabilizing certain metal complexes and facilitating specific catalytic reactions .

Properties

Molecular Formula

C47H48OP2

Molecular Weight

690.8 g/mol

IUPAC Name

[5-bis(3,5-dimethylphenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C47H48OP2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41-45(43)48-46-42(47(41,9)10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3

InChI Key

QSZAPODIGLZMSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C

Origin of Product

United States

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